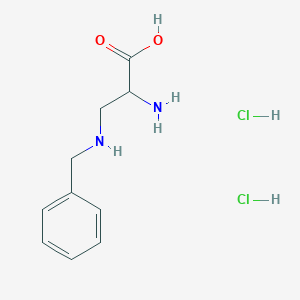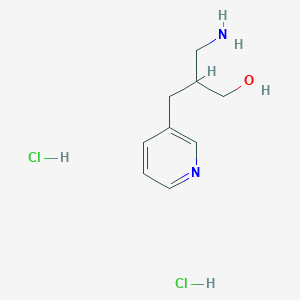
2-Amino-3-(benzylamino)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-3-(benzylamino)propanoic acid dihydrochloride is a chemical compound with the CAS Number: 1786218-27-6 . It has a molecular weight of 267.15 .
Molecular Structure Analysis
The molecular formula of this compound is C10H14N2O2.2ClH . The InChI code for this compound is 1S/C10H14N2O2.2ClH/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8;;/h1-5,9,12H,6-7,11H2,(H,13,14);2*1H .Scientific Research Applications
Synthesis of Racemic 2-Amino-3-(heteroaryl)propanoic Acids : Kitagawa et al. (2004) described the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, including those with furan or thiophene nucleus, by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid. This method avoids unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Synthesis of 3-(Aminothiocarbonylthio)propanoic Acids : Orlinskii (1996) detailed a method for synthesizing 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones. This process involves using anhydrous solvents for a more efficient synthesis (Orlinskii, 1996).
Fluorescence Derivatisation of Amino Acids : Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid for fluorescent derivatisation of amino acids, resulting in strong fluorescence with a maximum emission of about 415 nm. These derivatives have potential applications in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Synthesis of Amino Acid Derivatives for Anticancer Assessment : Mansour et al. (2021) synthesized 2-Aminonicotinonitrile derivatives and evaluated them for antimicrobial activities, demonstrating strong activities against tested microorganisms. This study highlights the potential of such compounds in medical research (Mansour, Sayed, Marzouk, & Shaban, 2021).
Properties
IUPAC Name |
2-amino-3-(benzylamino)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8;;/h1-5,9,12H,6-7,11H2,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCPADYUMJNPIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)
![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)
![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)



